Cas no 56625-05-9 (N-(pyridin-4-ylmethyl)formamide)
N-(pyridin-4-ylmethyl)formamide Chemical and Physical Properties
Names and Identifiers
-
- N-(4-pyridinylmethyl)-Formamide
- N-(pyridin-4-ylmethyl)formamide
- MFCD08273035
- AKOS006349766
- N-(4-pyridylmethyl)formamide
- 56625-05-9
- F1984-0354
- WKVQQJHHRBWOGO-UHFFFAOYSA-N
- SY314491
- SCHEMBL1302895
-
- Inchi: 1S/C7H8N2O/c10-6-9-5-7-1-3-8-4-2-7/h1-4,6H,5H2,(H,9,10)
- InChI Key: WKVQQJHHRBWOGO-UHFFFAOYSA-N
- SMILES: O=CNCC1C=CN=CC=1
Computed Properties
- Exact Mass: 136.06374
- Monoisotopic Mass: 136.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 42Ų
Experimental Properties
- PSA: 41.99
N-(pyridin-4-ylmethyl)formamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N299196-100mg |
n-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | N299196-500mg |
n-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | N299196-1g |
n-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 1g |
$ 525.00 | 2022-06-03 | ||
| Life Chemicals | F1984-0354-0.25g |
N-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 95%+ | 0.25g |
$329.0 | 2023-09-06 | |
| Life Chemicals | F1984-0354-0.5g |
N-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 95%+ | 0.5g |
$347.0 | 2023-09-06 | |
| Life Chemicals | F1984-0354-1g |
N-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 95%+ | 1g |
$366.0 | 2023-09-06 | |
| Life Chemicals | F1984-0354-2.5g |
N-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 95%+ | 2.5g |
$732.0 | 2023-09-06 | |
| Life Chemicals | F1984-0354-5g |
N-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 95%+ | 5g |
$1098.0 | 2023-09-06 | |
| Life Chemicals | F1984-0354-10g |
N-(pyridin-4-ylmethyl)formamide |
56625-05-9 | 95%+ | 10g |
$1537.0 | 2023-09-06 |
N-(pyridin-4-ylmethyl)formamide Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on N-(pyridin-4-ylmethyl)formamide
N-(pyridin-4-ylmethyl)formamide (CAS No. 56625-05-9): A Versatile Chemical Intermediate with Growing Applications
In the realm of organic chemistry, N-(pyridin-4-ylmethyl)formamide (CAS No. 56625-05-9) has emerged as a compound of significant interest due to its unique structural properties and wide-ranging applications. This pyridine derivative combines the aromatic characteristics of pyridine with the reactivity of a formamide group, making it a valuable building block in pharmaceutical synthesis, material science, and specialty chemical production.
The molecular structure of N-(pyridin-4-ylmethyl)formamide features a pyridine ring substituted at the 4-position with a methylene bridge connected to a formamide functional group. This particular arrangement gives the compound several advantageous properties, including moderate polarity, good solubility in common organic solvents, and the ability to participate in various chemical reactions. Recent studies have highlighted its potential as a precursor in the synthesis of more complex heterocyclic compounds, particularly those with pharmaceutical applications.
One of the most searched questions regarding N-(pyridin-4-ylmethyl)formamide relates to its synthesis methods. The compound is typically prepared through the formylation of 4-aminomethylpyridine, a process that has been optimized in recent years to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry have been applied to its production, addressing growing concerns about sustainable chemical manufacturing processes. This aligns well with current industry trends toward green chemistry and reduced environmental impact.
The applications of N-(pyridin-4-ylmethyl)formamide are expanding rapidly in the pharmaceutical sector. Researchers are particularly interested in its role as an intermediate for drug discovery and development. The compound's structure makes it suitable for creating novel kinase inhibitors, which are crucial in developing treatments for various diseases. Its potential in creating central nervous system (CNS) drugs is another area receiving significant attention in scientific literature.
Beyond pharmaceuticals, N-(pyridin-4-ylmethyl)formamide finds use in material science applications. Its ability to coordinate with metal ions makes it valuable in creating functional materials with specific electronic or optical properties. Recent patents have disclosed its incorporation into organic electronic devices, particularly in the development of novel semiconductors and light-emitting materials. This application has gained traction as the demand for flexible electronics continues to grow in consumer markets.
The safety profile of N-(pyridin-4-ylmethyl)formamide is another frequently searched topic. While comprehensive toxicological data remains limited, available studies suggest it should be handled with standard laboratory precautions. The compound exhibits typical characteristics of organic amides in terms of stability and reactivity. Proper storage conditions include protection from moisture and extreme temperatures to maintain its chemical integrity over time.
Market analysis indicates growing demand for N-(pyridin-4-ylmethyl)formamide, particularly from the Asia-Pacific region where pharmaceutical and electronics manufacturing are expanding rapidly. Suppliers are responding by scaling up production capacities and improving purification techniques to meet the needs of high-purity applications. The compound's price trends and supply chain dynamics have become important considerations for research institutions and industrial users alike.
Recent advancements in computational chemistry have enabled better understanding of N-(pyridin-4-ylmethyl)formamide's molecular properties and potential applications. Molecular modeling studies have predicted its behavior in various chemical environments, helping researchers design more efficient synthetic routes and applications. These computational approaches align with current trends toward digital chemistry and AI-assisted drug discovery, making the compound particularly relevant in modern research paradigms.
Quality control for N-(pyridin-4-ylmethyl)formamide typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. The development of more sensitive analytical methods has been crucial in meeting the stringent purity requirements of pharmaceutical applications. These analytical challenges represent an active area of research, with many laboratories working to establish standardized testing protocols for this compound.
Looking forward, the scientific community anticipates new discoveries regarding N-(pyridin-4-ylmethyl)formamide's potential applications. Its versatility as a chemical building block suggests it may play important roles in emerging fields such as bioconjugation chemistry and supramolecular assembly. As research continues, we expect to see more publications and patents featuring this compound, solidifying its position as a valuable tool in chemical synthesis and materials development.
For researchers working with N-(pyridin-4-ylmethyl)formamide, proper handling and storage remain essential considerations. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed, including the use of appropriate personal protective equipment and proper ventilation. These safety measures align with current best practices in laboratory management and chemical handling protocols.
The environmental fate of N-(pyridin-4-ylmethyl)formamide has become an increasingly important topic as regulatory requirements tighten worldwide. Preliminary biodegradation studies suggest moderate environmental persistence, prompting ongoing research into more sustainable alternatives or improved waste treatment methods. This focus on environmental impact reflects broader trends in chemical industry responsibility and sustainable development goals.
In conclusion, N-(pyridin-4-ylmethyl)formamide (CAS No. 56625-05-9) represents a compound of growing importance across multiple scientific disciplines. Its unique chemical properties, expanding applications, and relevance to current research trends make it a subject worthy of continued investigation. As synthetic methods improve and new applications emerge, this pyridine derivative is poised to play an increasingly significant role in advancing both fundamental research and industrial applications.
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